molecular formula C17H17N3O3S B2374371 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1192279-86-9

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2374371
CAS No.: 1192279-86-9
M. Wt: 343.4
InChI Key: HSMSDRQCLBETKD-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a heterocyclic compound featuring a benzodiazepine core fused with a benzene ring, substituted at position 3 by a propanamide group. The amide nitrogen is further functionalized with a thiophen-2-ylmethyl moiety. This structure combines a seven-membered diazepine ring (with two ketone groups at positions 2 and 5) and a thiophene-based substituent, which may confer unique electronic and steric properties. Such compounds are often explored for pharmaceutical applications due to the benzodiazepine scaffold’s historical relevance in modulating central nervous system targets .

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15(18-10-11-4-3-9-24-11)8-7-14-17(23)19-13-6-2-1-5-12(13)16(22)20-14/h1-6,9,14H,7-8,10H2,(H,18,21)(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSDRQCLBETKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of the compound is not well understood at this time. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique and specific manner. More research is needed to elucidate the exact mechanisms by which the compound exerts its effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a member of the benzodiazepine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported in literature, including microwave-assisted synthesis which enhances yield and purity. The general synthetic route involves the formation of the benzodiazepine core followed by functionalization to introduce the thiophenylmethyl group.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of benzodiazepines. In studies involving similar compounds, such as derivatives of 1H-benzodiazepinones, anticonvulsant activity was assessed using the pentylenetetrazole (PTZ) model. Compounds exhibiting high protection rates against induced seizures were noted, with some achieving up to 80% protection at specific dosages .

Anti-inflammatory Properties

Research has indicated that benzodiazepine derivatives can exhibit anti-inflammatory effects. For instance, certain hybrids have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. This suggests potential applications in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example, modifications at the N1 position and the introduction of electron-withdrawing groups have been linked to increased activity against various biological targets . The presence of a thiophenylmethyl moiety may also influence receptor affinity and selectivity.

Case Studies

Study Compound Dosage Effect
4a0.4 mg/kg80% seizure protection
Triazole-linked benzodiazepinesVariesSignificant NO inhibition
Methylated carboxamide derivativesN/AIncreased peripheral receptor activity

Comparison with Similar Compounds

Target Compound vs. Thiazole/Thiazolidinone Derivatives ()

The target compound’s benzodiazepine core differs significantly from the thiazole or thiazolidinone rings in ’s propanoic acid derivatives. Key comparisons include:

Feature Target Compound Compounds (e.g., 3a, 3b)
Core Structure 7-membered benzo[e][1,4]diazepine with 2,5-dioxo groups 5-membered thiazole/thiazolidinone with 4-oxo or methyl groups
Side Chain Propanamide with thiophen-2-ylmethyl substituent Propanoic acid with 2,5-dimethylphenyl and heterocyclic amines
Electronic Effects Electron-withdrawing dioxo groups may enhance polarity Thiazole CN/CS groups contribute to π-conjugation and acidity
Bioactivity Potential Benzodiazepine core suggests CNS-targeting potential Thiazole derivatives often exhibit antimicrobial/anti-inflammatory activity

The propanamide group in the target compound may improve membrane permeability compared to the propanoic acid derivatives, which are more polar due to the carboxylic acid moiety. The thiophene substituent’s sulfur atom could engage in hydrophobic interactions, contrasting with the dimethylphenyl groups in ’s compounds, which prioritize steric bulk .

Spectroscopic Data Comparison

Hypothetical NMR and IR data for the target compound can be inferred from structural analogs:

Parameter Target Compound (Expected) Compound 3a ()
IR C=O Stretch ~1680–1700 cm⁻¹ (diazepine dioxo groups) 1715 cm⁻¹ (propanoic acid C=O)
¹H NMR (CH₂) δ 2.5–3.5 ppm (propanamide CH₂) δ 2.8–3.2 ppm (propanoic acid CH₂)
Aromatic Protons δ 7.0–7.5 ppm (benzodiazepine and thiophene H) δ 6.8–7.3 ppm (dimethylphenyl H)

The thiophene’s protons in the target compound would likely resonate downfield compared to dimethylphenyl groups due to aromatic deshielding.

Functional Group Impact on Physicochemical Properties

Property Target Compound Compound 9m ()
Solubility Moderate (amide and thiophene balance polarity) Low (dihydrobenzo[1,4]dioxin and thiazolidinone)
Metabolic Stability High (benzodiazepine resistance to oxidation) Variable (thiazolidinone prone to ring-opening)
Synthetic Yield Not reported 7% (low yield due to complex substituents)

The benzodiazepine core’s rigidity may enhance metabolic stability compared to ’s thiazolidinone derivative, which has a more labile saturated ring.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide?

  • Methodological Answer : Synthesis requires multi-step protocols, including cyclization of the benzodiazepinone core and coupling with the thiophen-2-ylmethylacetamide moiety. Key parameters include solvent choice (e.g., ethanol or dichloromethane for solubility), temperature control (reflux conditions for cyclization), and catalysts (e.g., palladium for cross-coupling). Side reactions, such as hydrolysis of the dioxo group, must be minimized via inert atmospheres .
  • Analytical Validation : Post-synthesis, purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., characteristic peaks for the thiophene ring at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., benzodiazepinone NH at δ 10–12 ppm; thiophene protons at δ 6.8–7.2 ppm). 13^13C NMR confirms carbonyl groups (C=O at ~170–180 ppm) .
  • FTIR : Validates functional groups (e.g., C=O stretches at 1650–1750 cm1^{-1}, N-H bends at 1500–1600 cm1^{-1}) .
  • Mass Spectrometry : HRMS ensures molecular ion consistency with the formula C19H18N3O3S\text{C}_{19}\text{H}_{18}\text{N}_3\text{O}_3\text{S} (exact mass: 376.35 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors due to the benzodiazepinone scaffold). Adjust force fields to account for solvent effects and protonation states .
  • In Vitro Validation : Perform competitive binding assays (e.g., radioligand displacement) to confirm target engagement. Discrepancies may arise from off-target effects or unmodeled protein flexibility .
  • Data Triangulation : Cross-reference with similar compounds (e.g., thiophene-containing analogs in ) to identify structural determinants of activity .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH Stability : Test degradation kinetics in buffers (pH 1–9) via HPLC. The benzodiazepinone ring may hydrolyze in acidic conditions, requiring enteric coating for oral administration .
  • Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., thiophene methyl group). Introduce electron-withdrawing substituents to reduce metabolism .
  • Formulation : Nanoencapsulation (e.g., liposomes) improves solubility and bioavailability, as suggested by analogous thiophene derivatives in .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., electron density on the thiophene ring) with activity using Gaussian or COSMO-RS. Prioritize derivatives with lower pIC50\text{pIC}_{50} variability .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon introducing modifications (e.g., fluorination of the benzodiazepinone ring). FEP identifies substitutions that improve affinity without steric clashes .
  • ADMET Prediction : Tools like SwissADME predict permeability (LogP <3) and toxicity (e.g., hERG inhibition risk) to prioritize synthesizable candidates .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to identify Hill slopes. Inconsistencies may arise from variable expression of drug transporters (e.g., ABCB1) .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways. For example, thiophene derivatives may activate stress-response kinases like JNK .
  • Species-Specific Effects : Compare human vs. murine cell lines to rule out metabolic differences, as noted in for related triazole compounds .

Experimental Design

Q. What in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer :

  • Rodent Models : Tail-flick test (acute pain) and elevated plus maze (anxiety) for benzodiazepinone-related GABAergic activity. Dosing: 10–50 mg/kg i.p., monitoring for sedation .
  • Microdialysis : Measure extracellular serotonin/dopamine in rat prefrontal cortex to confirm CNS penetration, leveraging the compound’s logD (~2.5) .
  • Toxicokinetics : Plasma half-life (t1/2t_{1/2}) and brain-to-plasma ratio are quantified via LC-MS/MS, as in for sulfonamide analogs .

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